(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans
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Overview
Description
(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is a chiral compound featuring a cyclobutane ring substituted with an amino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically involves the construction of the cyclobutane ring followed by the introduction of the amino and pyridinyl groups. One common method involves the cyclization of suitable precursors under specific conditions to form the cyclobutane ring. Subsequent functionalization steps introduce the amino and pyridinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and conditions that are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridinyl group can be reduced under specific conditions.
Substitution: The amino and pyridinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the pyridinyl group may yield reduced pyridine derivatives.
Scientific Research Applications
(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological processes involving cyclobutane-containing compounds.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives with different substituents, such as:
- (1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol
- (1s,3s)-3-amino-1-(pyridin-4-yl)cyclobutan-1-ol
- (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-one
Uniqueness
The uniqueness of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans lies in its specific stereochemistry and the presence of both amino and pyridinyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2703780-95-2 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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